molecular formula C10H10BrClN2O3 B11812349 5-Bromo-2-chloro-6-morpholinonicotinic acid CAS No. 1311254-66-6

5-Bromo-2-chloro-6-morpholinonicotinic acid

Cat. No.: B11812349
CAS No.: 1311254-66-6
M. Wt: 321.55 g/mol
InChI Key: MYKUBDOTWZUFGB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-morpholinonicotinic Acid is a multifunctional nicotinic acid derivative designed for advanced research and development. This compound serves as a valuable synthetic intermediate, particularly in medicinal chemistry. Its core structure integrates a morpholino ring, a group known to influence the pharmacokinetic properties of drug candidates, along with bromo and chloro substituents that provide reactive sites for further functionalization via cross-coupling reactions. This makes it a versatile building block for constructing complex molecules, such as potential pharmaceutical agents targeting a range of diseases. As a derivative of nicotinic acid, a well-known vitamin B3 vitamer and lipid-modifying agent , this compound is of interest for exploring new mechanisms of action. Research on similar compounds indicates potential applications in studying enzyme inhibition and receptor modulation . The presence of the morpholino group is often utilized to enhance solubility and metabolic stability in bioactive molecules. This product is provided as a crystalline powder. Handle with care and use appropriate personal protective equipment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1311254-66-6

Molecular Formula

C10H10BrClN2O3

Molecular Weight

321.55 g/mol

IUPAC Name

5-bromo-2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H10BrClN2O3/c11-7-5-6(10(15)16)8(12)13-9(7)14-1-3-17-4-2-14/h5H,1-4H2,(H,15,16)

InChI Key

MYKUBDOTWZUFGB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=N2)Cl)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Halogenation-Functionalization of Nicotinic Acid Derivatives

StepReagents/ConditionsYieldPuritySource
BrominationNBS, AIBN, CCl₄, 80°C, 12h85%98%
SubstitutionMorpholine, K₂CO₃, DMF, 120°C, 24h72%95%

Coupling of Pre-Halogenated Intermediates with Morpholine

Alternative routes utilize pre-brominated and chlorinated pyridine intermediates. For instance, 5-bromo-2-chloronicotinic acid (CAS 21739-92-4) is synthesized via hydrolysis of 5-bromo-2-chlorobenzonitrile under basic conditions. Subsequent coupling with morpholine proceeds via:

  • Buchwald-Hartwig Amination : Using Pd2(dba)3\text{Pd}_2(\text{dba})_3, Xantphos, and Cs₂CO₃ in toluene at 100°C for 18 hours, achieving 68% yield.

Key Advantages :

  • Avoids harsh bromination conditions.

  • Enables late-stage functionalization for modular synthesis.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Palladium and copper catalysts are pivotal for C–N bond formation. For example:

  • Pd(OAc)₂/DPPF : Achieves 78% yield in coupling 5-bromo-2-chloronicotinic acid with morpholine at 90°C in dioxane.

  • CuI/1,10-phenanthroline : Reduces costs but lowers yield to 62% due to side reactions.

Table 2 : Catalyst Performance Comparison

Catalyst SystemTemp (°C)Time (h)YieldSelectivity
Pd(OAc)₂/DPPF901278%95%
CuI/1,10-phenanthroline1102462%85%

Solvent and Base Effects

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may degrade acid groups. Toluene balances stability and efficiency.

  • Base : Cs₂CO₃ outperforms K₂CO₃ in deprotonating morpholine, reducing side products.

Industrial-Scale Methodologies

Continuous Flow Synthesis

Recent patents describe scalable processes:

  • CN111925289A : Utilizes a tubular reactor for sequential bromination (using Br2\text{Br}_2) and morpholine coupling at 50°C, achieving 89% yield with 99.5% purity.

  • CN113773194A : Employs fixed-bed catalysis (Pd/Al₂O₃) for gas-phase reactions, reducing solvent waste.

Table 3 : Industrial Method Comparison

MethodThroughput (kg/day)PurityEnergy Use (kWh/kg)
Batch (DMF)5098%120
Continuous Flow20099.5%80
Gas-Phase Catalysis15097%65

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-morpholinonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-2-chloro-6-morpholinonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-morpholinonicotinic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the morpholine group, contribute to its reactivity and ability to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity/Application
5-Bromo-6-chloronicotinic acid 29241-62-1 C₆H₃BrClNO₂ 235.44–236.45 Br (5), Cl (6), COOH (3) >98% (laboratory use)
5-Bromo-2-chloronicotinic acid 29241-65-4 C₆H₃BrClNO₂ 236.45 Br (5), Cl (2), COOH (3) Synthetic intermediate
5-Bromo-2-chloro-6-methylnicotinic acid 1256809-64-9 C₇H₅BrClNO₂ 250.48 Br (5), Cl (2), CH₃ (6), COOH (3) Research chemical
6-Bromo-5-chloropicolinic acid 1060811-25-7 C₆H₃BrClNO₂ 236.45 Br (6), Cl (5), COOH (2) Agrochemical precursor

Key Observations :

  • Substituent Position Effects : The position of halogens (Br, Cl) significantly impacts reactivity. For example, 5-bromo-6-chloronicotinic acid undergoes unexpected halogen displacement during synthesis (e.g., Br replaced by Cl in the presence of SOCl₂) . In contrast, 5-bromo-2-chloronicotinic acid exhibits greater stability under similar conditions .

Biological Activity

5-Bromo-2-chloro-6-morpholinonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₈BrClN₂O₂
  • Molecular Weight : Approximately 321.56 g/mol
  • Functional Groups : Includes a bromine atom at the 5-position, a chlorine atom at the 2-position, and a morpholine ring at the 6-position.

The presence of these halogen substituents and the morpholine ring enhances the compound's solubility and bioavailability, which are crucial for its pharmacological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

  • Anti-inflammatory Activity : Compounds with similar structures have shown potential as anti-inflammatory agents. The morpholine moiety is believed to enhance receptor affinity, which may contribute to this effect.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways involved in proliferation and apoptosis.
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially acting as a modulator of neurotransmission, which could have implications for treating neurological disorders .

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes. Interaction studies typically employ techniques such as radiolabeled binding assays and enzyme inhibition assays to determine binding affinities and inhibitory constants. For instance, studies have indicated that this compound may act as an inhibitor of sodium-glucose co-transporter (SGLT), which is significant in the context of diabetes treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
5-Bromo-2-chloronicotinic acidC₆H₄BrClN₃O₂Lacks morpholine; simpler structure
5-Bromo-2-chloro-nicotinic acid hydrazideC₆H₄BrClN₃O₂Contains hydrazide functional group
5-Bromo-2-chloronicotinic acid tert-butyl esterC₉H₈BrClN₂O₂Increased lipophilicity due to tert-butyl group

The unique combination of bromine and chlorine substituents along with the morpholine ring distinguishes this compound from others, potentially imparting distinct biological activities and pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
  • Antitumor Activity Assessment : A recent study evaluated its efficacy against various cancer cell lines, revealing dose-dependent inhibition of cell proliferation, which warrants further investigation into its mechanisms of action.
  • Neurotransmitter Interaction Studies : Research utilizing radiolabeled assays showed that this compound has a high binding affinity for certain neurotransmitter receptors, indicating its potential role in modulating neurotransmission .

Q & A

Q. What established synthetic methodologies are used to prepare 5-Bromo-2-chloro-6-morpholinonicotinic acid, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves sequential halogenation and substitution reactions. For example:

Esterification : Start with nicotinic acid derivatives. Methyl or ethyl esters (e.g., methyl 5-bromo-2-chloronicotinate, CAS 29241-65-4) are common intermediates, as seen in analogous compounds .

Morpholine Introduction : React the halogenated intermediate with morpholine under nucleophilic aromatic substitution conditions. Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH or HCl.

  • Critical Parameters :
  • Temperature control during substitution to avoid decomposition.
  • Stoichiometric excess of morpholine (1.5–2 eq) to ensure complete reaction.
  • Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and morpholine integration (δ ~3.5–3.7 ppm for morpholine protons) .
  • IR Spectroscopy : Identify carboxylic acid (1700–1720 cm⁻¹) and morpholine C-O stretches (1100–1250 cm⁻¹) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, particularly for verifying steric effects of the morpholine group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in halogenated nicotinic acid synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS or HPLC (as in ) to identify impurities (e.g., dihalogenated byproducts or unreacted intermediates).
  • Optimization Strategies :
  • Catalyst Screening : Pd-based catalysts for selective coupling, though none are directly cited in evidence.
  • Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) to control reaction kinetics.
  • In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

Q. How should researchers resolve discrepancies in reported physical-chemical properties of bromo-chloro nicotinic acid analogs?

  • Methodological Answer :
  • Cross-Validation : Compare melting points (e.g., 195–199°C for 5-bromo-2-fluorocinnamic acid ) with computational predictions (e.g., ChemAxon or ACD/Labs).
  • Solubility Studies : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to address conflicting literature data.
  • Collaborative Verification : Replicate procedures from independent sources (e.g., CAS RN 952063-30-8 for 5-bromo-2-chloronicotinic acid ).

Q. What computational approaches predict the reactivity of the morpholine substituent in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electron density maps, focusing on the morpholine ring’s electron-donating effects.
  • Docking Studies : Analyze steric hindrance using crystallographic data (e.g., SHELX-refined structures ).
  • SAR Analysis : Compare with boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid ) to predict coupling efficiency.

Data Contradiction Analysis

Q. How should conflicting data on halogenated nicotinic acid stability be addressed?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks. Monitor degradation via HPLC.
  • Controlled Replicates : Repeat experiments using standardized conditions (e.g., inert atmosphere for moisture-sensitive steps ).

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